N-{[4-(2-methoxyphenyl)-5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(morpholine-4-sulfonyl)benzamide
Description
The compound N-{4-(2-methoxyphenyl)-5-[({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(morpholine-4-sulfonyl)benzamide (hereafter referred to as Compound A) is a structurally complex molecule featuring a 1,2,4-triazole core substituted with a 2-methoxyphenyl group at position 4 and a carbamoylmethylsulfanyl moiety at position 3. The triazole ring is further functionalized with a benzamide group linked to a morpholine-4-sulfonyl substituent. The morpholine sulfonyl group may enhance solubility and binding affinity to hydrophobic protein pockets, while the carbamoylmethylsulfanyl chain could facilitate hydrogen bonding interactions .
Properties
IUPAC Name |
N-[[4-(2-methoxyphenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N6O6S2/c1-21-6-5-7-23(18-21)32-28(37)20-43-30-34-33-27(36(30)25-8-3-4-9-26(25)41-2)19-31-29(38)22-10-12-24(13-11-22)44(39,40)35-14-16-42-17-15-35/h3-13,18H,14-17,19-20H2,1-2H3,(H,31,38)(H,32,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCJXYZMWBLCZCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3OC)CNC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N6O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
636.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(2-methoxyphenyl)-5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(morpholine-4-sulfonyl)benzamide involves multiple steps, starting with the preparation of the triazole ring. The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable nitrile compound. The subsequent steps involve the introduction of the methoxyphenyl group, the sulfanyl group, and the morpholine ring through various substitution and coupling reactions. The final step involves the formation of the benzamide moiety through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts and solvents that enhance the reaction efficiency. The use of continuous flow reactors and automated synthesis platforms can further improve the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(2-methoxyphenyl)-5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(morpholine-4-sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of a nitro group can produce amines.
Scientific Research Applications
N-{[4-(2-methoxyphenyl)-5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(morpholine-4-sulfonyl)benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving triazole-containing compounds.
Industry: It can be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-{[4-(2-methoxyphenyl)-5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(morpholine-4-sulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with the active site of enzymes, inhibiting their activity. The morpholine ring and benzamide moiety can also contribute to the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues of Compound A include:
Key Structural and Functional Differences
Triazole Core Modifications: Compound A and the analogue in share a 2-methoxyphenyl group at position 4 of the triazole, which is absent in and . This group may enhance lipophilicity and π-π stacking interactions in target proteins.
Sulfonyl Groups: The morpholine-4-sulfonyl group in Compound A contrasts with the dimethylsulfamoyl group in . Morpholine sulfonyl derivatives are known for improved water solubility and membrane permeability compared to alkylsulfamoyl groups .
Bioactivity Profiles :
- Pyridin-4-yl-substituted triazoles () exhibit MIC values of 12.5–50 µg/mL against E. coli and S. aureus, attributed to the pyridine ring’s electron-withdrawing effects. Compound A ’s methoxyphenyl group may reduce antimicrobial potency but enhance selectivity for eukaryotic targets (e.g., kinases).
- Trifluoromethylpyrazole-substituted triazoles () show herbicidal activity (80–90% inhibition at 0.01% concentration), linked to the electron-withdrawing CF₃ group. Compound A ’s carbamoylmethylsulfanyl chain lacks such strong electron-withdrawing effects but may improve solubility.
Computational Docking Insights
- Glide docking studies () predict that Compound A ’s morpholine sulfonyl group interacts with hydrophobic enclosures in protein active sites, while the carbamoylmethylsulfanyl chain forms hydrogen bonds with catalytic residues (e.g., Asp/Glu). This contrasts with pyridin-4-yl analogues (), where the aromatic nitrogen participates in charge-charge interactions.
Biological Activity
N-{[4-(2-methoxyphenyl)-5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(morpholine-4-sulfonyl)benzamide is a complex organic compound featuring a triazole ring and various functional groups that suggest potential for diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential based on recent research findings.
Chemical Structure and Properties
The molecular structure of this compound includes a triazole moiety, which is known for its significant biological activities. The presence of the morpholine and sulfonamide groups further enhances its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C20H24N4O4S |
| Molecular Weight | 420.49 g/mol |
| IUPAC Name | This compound |
| SMILES | CCOC1=CC=C(C=C1)N(C(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3C(=O)N(C)C)C(=O)N(C)C |
| InChI Key | [InChI Key here] |
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Triazole Ring : This can be achieved through cyclization reactions involving appropriate hydrazine derivatives.
- Introduction of Functional Groups : The methoxy and morpholine groups are introduced via nucleophilic substitution reactions.
- Final Coupling Reactions : The final product is obtained through coupling reactions that integrate the various components into a single molecule.
Biological Activity
Recent studies have highlighted several biological activities associated with compounds containing triazole rings and sulfanyl groups:
Anticancer Activity
Research indicates that triazole derivatives exhibit significant anticancer properties. For instance, studies have shown that certain triazole-thione derivatives can inhibit cancer cell proliferation by inducing apoptosis and interfering with cell cycle progression .
Antimicrobial Properties
Compounds similar to this compound have demonstrated antimicrobial activity against various pathogens. The presence of the sulfanyl group enhances their efficacy against resistant strains .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Enzyme Inhibition : Compounds with triazole rings often inhibit enzymes critical for cell proliferation in cancer cells.
- Receptor Modulation : Interaction with specific receptors can lead to altered signaling pathways that promote apoptosis in cancer cells or inhibit microbial growth.
Case Studies
Several case studies have explored the efficacy of similar compounds:
Q & A
Q. What are the critical steps and conditions for synthesizing this compound?
The synthesis involves multi-step reactions:
- Deprotonation : Sodium hydride (NaH) is used to activate thiol groups for coupling .
- Amide bond formation : Coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) facilitate the reaction between carboxylic acids and amines .
- Solvent selection : Ethanol or dimethylformamide (DMF) is preferred for solubility and reaction efficiency .
- Monitoring : Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) track reaction progress and intermediate purity . Optimal yields require precise temperature control (e.g., 0–60°C) and reaction times ranging from 6–48 hours .
Q. Which analytical techniques are used to confirm the compound’s structure?
- NMR spectroscopy : Identifies functional groups (e.g., morpholine sulfonyl, triazole) and confirms regiochemistry .
- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves 3D conformation and bond angles, as demonstrated in related triazole derivatives .
- HPLC : Assesses purity (>95% typically required for biological assays) .
Q. How is initial biological activity screening conducted?
- In vitro enzyme assays : Tests inhibitory effects on targets like cytochrome P450 or kinases using fluorometric/colorimetric substrates .
- Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against bacterial/fungal strains .
- In silico docking : Predicts binding affinity to receptors (e.g., NK-1) using software like AutoDock .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing derivatives?
- Design of Experiments (DoE) : Statistical models (e.g., factorial design) identify critical parameters (temperature, solvent ratio, catalyst loading) .
- Flow chemistry : Enhances reproducibility and scalability for multi-step syntheses .
- Purification strategies : Gradient elution in column chromatography or recrystallization improves purity .
Q. How to resolve contradictions in reported bioactivity data across studies?
Contradictions may arise due to:
- Assay variability : Standardize protocols (e.g., cell line selection, incubation time) .
- Compound stability : Test for degradation under storage (e.g., via LC-MS) and adjust formulation (e.g., lyophilization) .
- Species-specific effects : Compare results across models (e.g., gerbil vs. ferret in receptor antagonism studies) .
Q. What mechanistic insights exist for this compound’s biological activity?
- Receptor binding kinetics : Surface plasmon resonance (SPR) measures association/dissociation rates (e.g., NK-1 receptor: , ) .
- Metabolic profiling : LC-MS/MS identifies metabolites in hepatic microsomes to assess pharmacokinetic stability .
- QSAR modeling : Correlates substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity trends .
Q. What strategies mitigate off-target effects in pharmacological studies?
- Selectivity panels : Screen against related enzymes/receptors (e.g., kinase panels) to identify cross-reactivity .
- Proteome profiling : Chemoproteomics (e.g., affinity pulldown-MS) maps unintended interactions .
- Structural tweaks : Introduce steric hindrance (e.g., trifluoromethyl groups) to enhance target specificity .
Methodological Considerations
- Data validation : Always replicate key findings in orthogonal assays (e.g., SPR + cellular efficacy) to confirm target engagement .
- Crystallography limitations : If single crystals are unattainable, use computational modeling (DFT) to infer bonding patterns .
- Ethical compliance : Adhere to institutional guidelines for in vivo studies, particularly for chronic disease models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
